molecular formula C18H15N3O2S B12200453 2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide

2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide

Cat. No.: B12200453
M. Wt: 337.4 g/mol
InChI Key: GSEGTCYXCVRFSP-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonylamino]benzamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An anticancer drug used in chemotherapy.

Each of these compounds has unique properties and applications, but they all share the thiazole ring structure, which contributes to their biological activities.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N3O2S/c1-11-15(24-18(20-11)12-7-3-2-4-8-12)17(23)21-14-10-6-5-9-13(14)16(19)22/h2-10H,1H3,(H2,19,22)(H,21,23)

InChI Key

GSEGTCYXCVRFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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